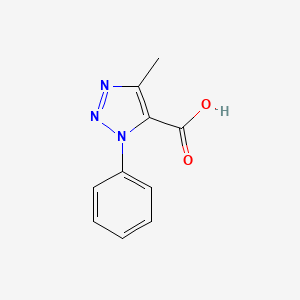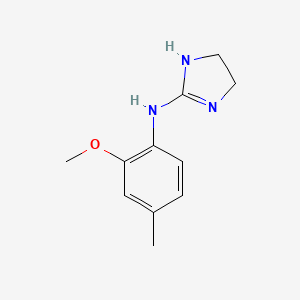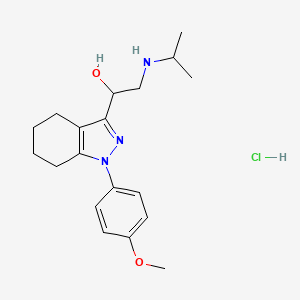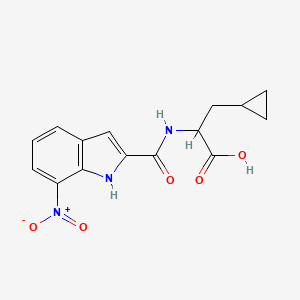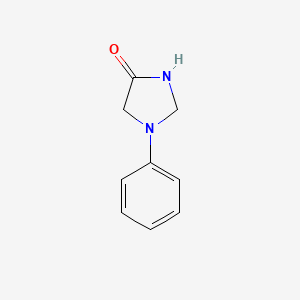
1-Phenylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylimidazolidin-4-one is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one phenyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylimidazolidin-4-one can be synthesized through several methods. One common approach involves the condensation of phenyl isocyanate with ethylenediamine, followed by cyclization. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield 1-phenylimidazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products:
Oxidation: Imidazolidine-2,4-dione derivatives.
Reduction: 1-Phenylimidazolidine.
Substitution: Various substituted imidazolidinones depending on the reagents used.
Applications De Recherche Scientifique
1-Phenylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism by which 1-Phenylimidazolidin-4-one exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Imidazolidine-2,4-dione: Shares a similar ring structure but lacks the phenyl group.
1-Phenylimidazolidine: A reduced form of 1-Phenylimidazolidin-4-one.
Hydantoin: Another heterocyclic compound with a similar core structure.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-phenylimidazolidin-4-one |
InChI |
InChI=1S/C9H10N2O/c12-9-6-11(7-10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
Clé InChI |
VMSKACFBUQXWTN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NCN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12825177.png)
![2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12825184.png)
![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one](/img/structure/B12825210.png)
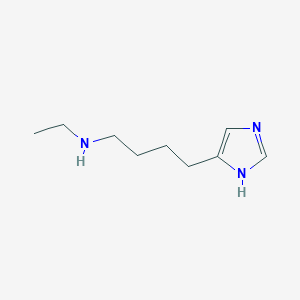
![2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride](/img/structure/B12825216.png)
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
![Cyclopenta[d]imidazole-2,4(1H,3H)-dithione](/img/structure/B12825225.png)
